4-Methoxy-3-propylbenzoic acid
Description
4-Methoxy-3-propylbenzoic acid is a substituted benzoic acid derivative featuring a methoxy group (-OCH₃) at the para position and a linear propyl (-CH₂CH₂CH₃) group at the meta position. Substituted benzoic acids are widely used as intermediates in pharmaceuticals, agrochemicals, and fine chemicals due to their tunable electronic and steric properties .
Properties
CAS No. |
82793-38-2 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-methoxy-3-propylbenzoic acid |
InChI |
InChI=1S/C11H14O3/c1-3-4-8-7-9(11(12)13)5-6-10(8)14-2/h5-7H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
DMNAYXOCMDHRTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-3-propylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 4-methoxybenzoic acid with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of 4-methoxy-3-propylbenzoic acid may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 4-methoxy-3-propylbenzaldehyde, which can be obtained through the oxidation of 4-methoxy-3-propylbenzyl alcohol. The hydrogenation process is carried out in the presence of a palladium catalyst under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-propylbenzoic acid undergoes various chemical reactions, including:
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by the electron-donating methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Scientific Research Applications
4-Methoxy-3-propylbenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methoxy-3-propylbenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy group enhances the electron density of the benzene ring, making it more reactive towards electrophilic substitution reactions. This property is exploited in various synthetic applications to introduce functional groups into the molecule .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent type and position significantly influence molecular weight, solubility, acidity, and reactivity. Key analogs and their properties are summarized below:
Key Observations:
- Lipophilicity : The propyl group in 4-methoxy-3-propylbenzoic acid would confer higher lipophilicity than the methyl analog (logP ~2.5 estimated) but lower than the isopropyl variant due to reduced steric hindrance .
- Acidity : The electron-donating methoxy and alkyl groups reduce acidity compared to nitro-substituted analogs. For instance, 4-methoxy-3-nitrobenzoic acid (pKa ~2.5) is far more acidic than alkyl-substituted derivatives (pKa ~4.5–5.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
